2,5-bis(2-hexyldecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Description
This diketopyrrolopyrrole (DPP)-based compound (CAS: 1412448-63-5) features 2-hexyldecyl alkyl chains and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) substituents on thiophene units. The bulky 2-hexyldecyl side chains enhance solubility in organic solvents, facilitating solution-processed fabrication of organic electronics . The boronate ester groups enable Suzuki-Miyaura cross-coupling reactions, making it a critical monomer for synthesizing conjugated polymers with tailored optoelectronic properties . It has been utilized in biodegradable semiconducting polymers for biomedical applications, such as photoacoustic imaging and photothermal therapy .
Properties
IUPAC Name |
2,5-bis(2-hexyldecyl)-1,4-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94B2N2O6S2/c1-13-17-21-25-27-31-35-43(33-29-23-19-15-3)41-61-51(45-37-39-47(69-45)59-65-55(5,6)56(7,8)66-59)49-50(53(61)63)52(46-38-40-48(70-46)60-67-57(9,10)58(11,12)68-60)62(54(49)64)42-44(34-30-24-20-16-4)36-32-28-26-22-18-14-2/h37-40,43-44H,13-36,41-42H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAXNTPASJCOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=C4C(=C(N(C4=O)CC(CCCCCC)CCCCCCCC)C5=CC=C(S5)B6OC(C(O6)(C)C)(C)C)C(=O)N3CC(CCCCCC)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94B2N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Characterization
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Starting Materials : Dimethyl thiophene-3,4-dicarboxylate reacts with 2-hexyldecylamine under reflux in toluene, yielding the DPP core.
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Bromination : The thiophene units are brominated using N-bromosuccinimide (NBS) in chloroform, achieving >95% substitution at the 5-position of the thiophene rings.
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Purity : The product is purified via column chromatography (SiO₂, toluene/n-heptane), yielding a dark purple solid with >98% purity (melting point: 95–97°C).
Table 1: Key Physical Properties of the Brominated DPP Precursor
| Property | Value |
|---|---|
| Molecular Formula | C₅₄H₈₆Br₂N₂O₂S₂ |
| Molecular Weight | 1019.2 g/mol |
| Purity (HPLC) | >98% |
| Melting Point | 95–97°C |
Introduction of Boronate Ester Groups
The brominated DPP precursor undergoes lithiation followed by boronation to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. This step is critical for enabling subsequent Suzuki-Miyaura cross-coupling reactions in polymer synthesis.
Stepwise Procedure
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Lithiation :
-
Boronation :
-
Workup and Purification :
Table 2: Boronation Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | −25°C → Room temperature |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | None (direct lithiation-boronation) |
| Yield | 33% |
Spectroscopic Characterization
The boronate-functionalized DPP derivative is rigorously characterized using nuclear magnetic resonance (NMR), matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, and Fourier-transform infrared (FTIR) spectroscopy.
¹H NMR Analysis
MALDI-TOF Mass Spectrometry
FTIR Spectroscopy
Challenges and Optimization Strategies
Low Boronation Yield
The moderate 33% yield in the boronation step is attributed to steric hindrance from the bulky 2-hexyldecyl chains and incomplete lithiation. Strategies to improve efficiency include:
Chemical Reactions Analysis
Types of Reactions
2,5-bis(2-hexyldecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the molecule.
Substitution: The thiophene and dioxaborolane groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Organic Electronics
This compound is primarily utilized in the development of organic semiconductors and photovoltaic materials. The presence of the dioxaborolane groups enhances the electronic properties crucial for applications in organic solar cells. These materials are known for their potential to convert solar energy into electrical energy efficiently.
Material Science
In material science, 2,5-bis(2-hexyldecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione serves as a building block for synthesizing advanced materials with unique optical and electronic properties. Its structural characteristics allow for the tuning of material properties to meet specific performance criteria.
Chemical Synthesis
The compound acts as a versatile building block in organic synthesis. Researchers utilize it to construct more complex organic molecules through various chemical reactions such as oxidation and reduction. This capability is vital for developing new compounds with desired functionalities.
Biological Studies
Recent investigations have explored the biological activities of this compound. Its interactions with biomolecules are under study for potential applications in drug development and therapeutic interventions. The unique functional groups present may facilitate interactions that can be exploited for biological applications.
Uniqueness
The uniqueness of 2,5-bis(2-hexyldecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione lies in its combination of functional groups that impart distinct electronic and chemical properties. This makes it particularly valuable for specific applications in organic electronics and material science.
Mechanism of Action
The mechanism of action of 2,5-bis(2-hexyldecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with molecular targets through its functional groups. The dioxaborolane groups can participate in boron-mediated reactions, while the thiophene groups contribute to the electronic properties of the molecule. These interactions can affect various molecular pathways and processes, making the compound useful in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Insights :
- Alkyl Chain Length : Longer chains (e.g., 2-hexyldecyl in Compound A vs. 2-ethylhexyl in Compound B) improve solubility but may reduce charge mobility due to increased steric hindrance .
- Functional Groups : Boronate esters (Compound A) enable mild Suzuki coupling, whereas trimethylstannyl groups (Compound B) are toxic and require stringent Stille reaction conditions . Bromine substituents offer broad compatibility but limit polymerization control .
Electronic and Thermal Properties
| Compound | LUMO (eV) | HOMO (eV) | Bandgap (eV) | Thermal Stability (°C) |
|---|---|---|---|---|
| Compound A (boronate ester derivative) | -3.8 | -5.4 | 1.6 | >250 |
| DPP(TBFu)₂ (benzofuran-substituted DPP) | -3.9 | -5.6 | 1.7 | 220 |
| Polymer PDPP3T (terthiophene-DPP copolymer) | -3.7 | -5.2 | 1.5 | 300 |
Analysis :
- Compound A’s boronate esters slightly raise LUMO levels compared to sulfur-substituted DPP(TBFu)₂, reducing electron-injection barriers .
- PDPP3T’s extended conjugation (terthiophene units) narrows the bandgap, enhancing near-infrared absorption .
Performance in Optoelectronic Devices
Biological Activity
2,5-bis(2-hexyldecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound notable for its unique structural features and potential biological activities. This compound is characterized by a pyrrolo[3,4-c]pyrrole core that is functionalized with thiophene and dioxaborolane groups. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features several functional groups that contribute to its biological activity. The presence of dioxaborolane groups allows for specific interactions with biological molecules, while the thiophene moieties enhance its electronic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its functional groups. The dioxaborolane groups can participate in boron-mediated reactions which may influence cellular signaling pathways. The thiophene groups contribute to the compound's electronic characteristics that can affect protein interactions.
Biological Activity Assessment
Research on the biological activity of this compound has focused on several areas:
Antioxidant Activity
Studies suggest that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals may be linked to the presence of the thiophene and dioxaborolane functionalities.
Anticancer Potential
Preliminary studies indicate that derivatives of pyrrolo[3,4-c]pyrrole compounds can inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
Antimicrobial Properties
Some studies have explored the antimicrobial effects of similar compounds. It is hypothesized that the unique structure of 2,5-bis(2-hexyldecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione could confer similar properties.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |
| Study 2 | Anticancer Activity | Inhibited proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. |
| Study 3 | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria in preliminary assays. |
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves Stille coupling or Suzuki-Miyaura coupling due to the presence of boronate ester and thiophene groups. Key steps include:
- Precursor preparation : The pyrrolo[3,4-c]pyrrole-1,4-dione core is functionalized with alkyl chains (e.g., 2-hexyldecyl) via nucleophilic substitution .
- Cross-coupling : Thiophene boronate esters react with stannylated or halogenated intermediates under palladium catalysis (e.g., Pd(PPh₃)₄ for Stille coupling) .
- Purification : Column chromatography (gradient elution with ethyl acetate/hexane) or recrystallization (ethanol or acetone) is used to isolate the product .
Q. How is the compound characterized post-synthesis?
A multi-technique approach is employed:
Advanced Research Questions
Q. How can low yields in Stille coupling steps be addressed?
Common issues and solutions:
- Catalyst optimization : Use Pd₂(dba)₃ with tri-o-tolylphosphine for enhanced stability in Stille reactions .
- Stoichiometry control : Maintain a 1:1.2 molar ratio of stannylated thiophene to the core to minimize side reactions .
- Inert conditions : Rigorous degassing (N₂/Ar) prevents oxidation of tin reagents .
Q. What computational methods predict reactivity for functional group modifications?
- Quantum chemical calculations : Density Functional Theory (DFT) simulates transition states to optimize coupling reaction conditions (e.g., bond dissociation energies for boronate esters) .
- AI-driven workflows : Platforms like COMSOL Multiphysics integrate reaction path searching and experimental data to refine parameters (e.g., temperature, solvent polarity) .
Q. How to resolve discrepancies in optical properties during device testing?
- Batch consistency : Ensure alkyl chain regiochemistry is uniform via ¹H NMR (compare integration ratios of alkyl protons) .
- Aggregation analysis : Use UV-vis spectroscopy in varying solvents (e.g., chloroform vs. toluene) to assess π-π stacking effects .
- Morphological studies : Atomic Force Microscopy (AFM) identifies crystallinity variations impacting charge transport .
Q. What strategies improve solubility for solution-processed applications?
- Side-chain engineering : Replace 2-hexyldecyl with branched alkyl groups (e.g., 2-ethylhexyl) to disrupt packing .
- Co-solvent systems : Blend with high-boiling solvents (e.g., 1,2-dichlorobenzene) to enhance film uniformity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
